N1-(benzo[d][1,3]dioxol-5-yl)-N2-ethylindoline-1,2-dicarboxamide
Description
Properties
IUPAC Name |
1-N-(1,3-benzodioxol-5-yl)-2-N-ethyl-2,3-dihydroindole-1,2-dicarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4/c1-2-20-18(23)15-9-12-5-3-4-6-14(12)22(15)19(24)21-13-7-8-16-17(10-13)26-11-25-16/h3-8,10,15H,2,9,11H2,1H3,(H,20,23)(H,21,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYBJKXORIDSRTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1CC2=CC=CC=C2N1C(=O)NC3=CC4=C(C=C3)OCO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(benzo[d][1,3]dioxol-5-yl)-N2-ethylindoline-1,2-dicarboxamide typically involves a multi-step process. One common method includes the Pd-catalyzed C-N cross-coupling reaction, which is a versatile approach for forming carbon-nitrogen bonds . The reaction conditions often involve the use of palladium catalysts, such as PdCl2, in the presence of ligands like xantphos, and bases like Cs2CO3, in solvents such as 1,4-dioxane at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N1-(benzo[d][1,3]dioxol-5-yl)-N2-ethylindoline-1,2-dicarboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzo[d][1,3]dioxole moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
N1-(benzo[d][1,3]dioxol-5-yl)-N2-ethylindoline-1,2-dicarboxamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N1-(benzo[d][1,3]dioxol-5-yl)-N2-ethylindoline-1,2-dicarboxamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-benzo[1,3]dioxol-5-yl-indoles: These compounds share a similar benzo[d][1,3]dioxole moiety and have been studied for their anticancer properties.
N-(3,5-dimethoxyphenyl)benzo[d][1,3]dioxole-5-carboxamide: Another related compound with similar structural features and potential biological activities.
Uniqueness
N1-(benzo[d][1,3]dioxol-5-yl)-N2-ethylindoline-1,2-dicarboxamide is unique due to its specific combination of the benzo[d][1,3]dioxole and indoline structures, which confer distinct chemical and biological properties
Biological Activity
N1-(benzo[d][1,3]dioxol-5-yl)-N2-ethylindoline-1,2-dicarboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the existing literature on its biological activity, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be described by its molecular formula and a molecular weight of 342.36 g/mol. The compound features a benzo[d][1,3]dioxole moiety linked to an ethylindoline framework through dicarboxamide functional groups. This structural complexity is thought to contribute to its diverse biological activities.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of indoline and benzodioxole have been evaluated for their inhibitory effects on various cancer cell lines.
Table 1: Anticancer Activity of Related Compounds
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| L7 | MCF-7 | 1.8 | PD-L1 inhibition |
| L24 | Syngeneic mice | - | Antitumor immunity |
| Compound A | SKBR-3 | 0.09 | ROS generation |
The compound L7 showed an IC50 value of 1.8 nM against PD-L1, indicating strong potential as an immunotherapeutic agent . Additionally, L24 demonstrated significant antitumor activity in vivo, suggesting that modifications to the indoline structure can enhance efficacy against cancer .
Mechanistic Studies
Mechanistic studies have revealed that the biological activity of this compound may involve modulation of specific signaling pathways associated with cancer cell proliferation and apoptosis. The presence of the benzo[d][1,3]dioxole moiety is particularly noted for its role in enhancing lipophilicity and receptor binding affinity.
Case Study: Indoline Derivatives
A study focused on indoline derivatives showed that substitutions at various positions significantly impacted their biological efficacy. For example, the introduction of halogen substituents at certain positions enhanced receptor binding and increased cytotoxicity in cancer cell lines .
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications to the indoline core can lead to variations in biological activity. Key findings include:
- Substituent Effects : Electron-withdrawing groups generally increase potency.
- Linker Variability : Different linker lengths between the benzo[d][1,3]dioxole and indoline units affect solubility and bioavailability.
Table 2: Structure-Activity Relationship Findings
| Modification Type | Effect on Activity |
|---|---|
| Electron-withdrawing groups | Increased potency |
| Longer linkers | Improved solubility |
| Aromatic substitutions | Enhanced receptor affinity |
Q & A
Q. Key Yield Factors :
- Maintaining anhydrous conditions during coupling.
- Catalytic hydrogenation for nitro-group reductions (if applicable) .
Basic Question: Which spectroscopic and chromatographic techniques are critical for characterizing this compound’s purity and structural integrity?
Methodological Answer:
Critical techniques include:
NMR Spectroscopy :
- ¹H/¹³C NMR : Assigns proton and carbon environments (e.g., benzo[d][1,3]dioxole aromatic signals at δ 6.7–7.0 ppm) .
- 2D NMR (COSY, HSQC) : Confirms connectivity between indoline and dicarboxamide groups .
IR Spectroscopy : Validates amide C=O stretches (~1650–1700 cm⁻¹) and aromatic C-O-C bonds (~1250 cm⁻¹) .
HPLC-MS : Quantifies purity (>95%) and confirms molecular weight (e.g., ESI-MS m/z calculated for C₂₀H₁₉N₃O₄: 365.14) .
Quality Control : Use TLC with UV visualization to monitor reaction progress .
Advanced Question: How does this compound interact with biological targets, and what methodologies elucidate these interactions?
Methodological Answer:
Hypothesized mechanisms include:
Enzyme Inhibition : Potential binding to kinases or proteases via hydrogen bonding with the dicarboxamide group .
Receptor Modulation : Interaction with G-protein-coupled receptors (GPCRs) due to the indoline moiety’s planar structure .
Q. Experimental Approaches :
- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (e.g., KD values) .
- Molecular Docking : Uses software like AutoDock to predict binding poses with targets (e.g., SARS-CoV-2 main protease) .
- Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS) of interactions .
Advanced Question: What strategies resolve contradictions in reported biological activity data (e.g., IC₅₀ variability) across studies?
Methodological Answer:
Address discrepancies via:
Meta-Analysis : Compare datasets using standardized assays (e.g., MTT for cytotoxicity) .
Dose-Response Curves : Validate activity across multiple concentrations (e.g., 0.1–100 µM) to identify outliers .
Structural Confirmation : Ensure compound integrity via NMR and LC-MS to rule out degradation .
Cell Line Validation : Use authenticated cell lines (e.g., ATCC) to minimize variability .
Example : Inconsistent antiproliferative data may arise from differences in cell permeability or metabolic stability .
Advanced Question: How do structural modifications to the ethylindoline or benzo[d][1,3]dioxole moieties influence pharmacological activity?
Methodological Answer:
Structure-Activity Relationship (SAR) studies reveal:
Q. Methodology :
- Synthesize analogs via Suzuki-Miyaura cross-coupling or reductive amination .
- Test in parallel assays (e.g., enzyme inhibition, cytotoxicity) to rank potency .
Advanced Question: What computational tools predict the compound’s ADMET properties, and how reliable are these models?
Methodological Answer:
ADMET Prediction :
- Software : SwissADME, pkCSM, or ADMETLab 2.0 estimate bioavailability, CYP inhibition, and toxicity .
- Key Parameters :
- Lipophilicity (LogP) : ~2.5 (optimal for blood-brain barrier penetration) .
- CYP3A4 Inhibition Risk : Predicted low (score < 0.3) .
Validation :
- Compare in silico results with in vitro assays (e.g., Caco-2 permeability, microsomal stability) .
- Limitations : Models may underestimate idiosyncratic toxicity; follow-up with zebrafish toxicity assays .
Table 1: Comparison of Analogous Compounds and Their Bioactivities
| Compound | Structural Variation | Reported Activity | Reference |
|---|---|---|---|
| N1-(Benzo[d][1,3]dioxol-5-yl)-N2-(4-methylpiperazinyl) | Piperazine substituent | Anticancer (IC₅₀ = 1.2 µM) | |
| N1-(3-Nitrophenyl)-N2-ethylindoline | Nitrophenyl group | Antiviral (EC₅₀ = 0.8 µM) | |
| N1-(Thiophen-2-yl)-N2-ethylindoline | Thiophene moiety | Anti-inflammatory (COX-2 inhibition) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
